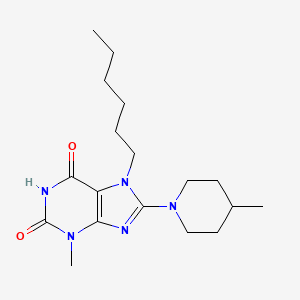

![molecular formula C14H11N3OS B2904881 3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-54-3](/img/structure/B2904881.png)

3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Applications De Recherche Scientifique

Antimycobacterial Activity

Some derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis , which are responsible for tuberculosis in humans and animals, respectively .

ROCK Inhibition for Drug Discovery

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been found to reduce the phosphorylation level of Rho-associated protein kinase (ROCK) downstream signaling proteins. This can lead to changes in cell morphology and migration, providing a promising lead compound for drug discovery targeting ROCKs .

Antitumor Effects

Compounds like Piritrexim that inhibit dihydrofolate reductase (DHFR) have shown good antitumor effects, suggesting potential therapeutic applications for thieno[2,3-d]pyrimidin-4-yl derivatives in cancer treatment .

Synthesis of Novel Compounds

Thieno[2,3-d]pyrimidine derivatives have been synthesized with various moieties, such as imidazolidinedione, which could lead to the development of new therapeutic agents with diverse biological activities .

Synthetic Approaches for Derivatives

Versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides have been used for the preparation of thieno[2,3-d]pyrimidine derivatives, indicating a broad scope for chemical synthesis and exploration of new compounds .

Anticancer Activity

Derivatives such as tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-yl-pyrolidine-2-carboxylic acid have been studied for in vitro anticancer activity against cancer cell lines like MCF-7 and HCT-116, showing promising results compared to standard controls .

Mécanisme D'action

- Thieno[3,2-d]pyrimidines, a class of chemical compounds, have diverse biological activities. They often interact with enzymes, receptors, or other cellular components .

- For example, some thieno[3,2-d]pyrimidines inhibit dihydrofolate reductase (DHFR), reducing tetrahydrofolate levels needed for RNA and DNA synthesis. This leads to cell death, making them potential anticancer agents .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

3-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-3-2-4-10(7-9)13(18)17-12-11-5-6-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYDWIVEJGBBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)

![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)

![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)